7-Methyl-5-(trifluoromethyl)tetrazolo[1,5-a]pyrimidine
Overview
Description
7-Methyl-5-(trifluoromethyl)tetrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This compound belongs to the tetrazolo[1,5-a]pyrimidine family, which is known for its diverse pharmacological properties, including antitumor, antimicrobial, and antioxidant activities .
Preparation Methods
The synthesis of 7-Methyl-5-(trifluoromethyl)tetrazolo[1,5-a]pyrimidine typically involves a cyclocondensation reaction between β-alkoxyvinyl trifluoromethyl ketones and 5-aminotetrazole. The reaction can be carried out using conventional heating in an oil bath or microwave irradiation. The use of ionic liquids as the reaction medium has been shown to significantly reduce reaction time and improve yield . Industrial production methods may involve optimization of these reaction conditions to achieve higher efficiency and scalability.
Chemical Reactions Analysis
7-Methyl-5-(trifluoromethyl)tetrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Common reagents and conditions used in these reactions include sulfate copper pentahydrate, sodium ascorbate, and tert-butyl alcohol/water mixtures at elevated temperatures.
Scientific Research Applications
Industry: The compound’s unique structural properties make it a valuable candidate for the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 7-Methyl-5-(trifluoromethyl)tetrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound may inhibit essential enzymes or disrupt cellular processes in microorganisms, leading to their death . In antitumor applications, it may interfere with cell proliferation and induce apoptosis in cancer cells through various signaling pathways .
Comparison with Similar Compounds
7-Methyl-5-(trifluoromethyl)tetrazolo[1,5-a]pyrimidine can be compared with other similar compounds such as:
Trifluoromethylated triazolopyrimidines: These compounds also contain a trifluoromethyl group and exhibit enhanced drug activity against Plasmodium falciparum.
Tetrazolo[1,5-a]pyrimidines: These compounds share the same core structure but may have different substituents, leading to variations in their biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
7-methyl-5-(trifluoromethyl)tetrazolo[1,5-a]pyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3N5/c1-3-2-4(6(7,8)9)10-5-11-12-13-14(3)5/h2H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJXSVHPVVSHDMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NN=NN12)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501209571 | |
Record name | 7-Methyl-5-(trifluoromethyl)tetrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501209571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
866050-45-5 | |
Record name | 7-Methyl-5-(trifluoromethyl)tetrazolo[1,5-a]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=866050-45-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Methyl-5-(trifluoromethyl)tetrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501209571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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